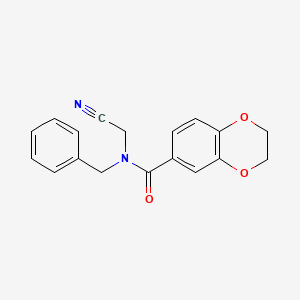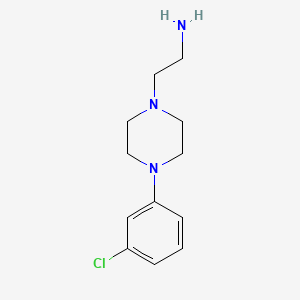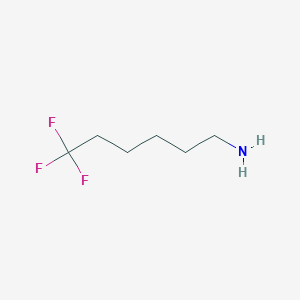![molecular formula C21H20F3N3OS B2653569 1-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-[4-(三氟甲基)苯基]硫脲 CAS No. 887898-02-4](/img/no-structure.png)
1-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-3-[4-(三氟甲基)苯基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C21H20F3N3OS and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成与改性
对喹啉和硫脲衍生物的研究重点在于合成和改性,以用于各种应用。例如,研究探索了 3-烷基-1H-喹喔啉-2-酮的锂化和侧链取代,以创建在制药和材料科学中具有潜在应用价值的改性衍生物 (Smith, El‐Hiti, & Mahgoub, 2003)。另一项研究报道了喹啉硫脲衍生物的抗菌和抗 MRSA 活性,突出了开发新型抗生素类别的潜力 (Dolan 等,2016)。
抗菌活性
喹啉和硫脲衍生物因其针对多种细菌和真菌菌株的抗菌特性而被合成。例如,噻唑烷酮衍生物已被评估其对金黄色葡萄球菌和大肠杆菌等细菌菌株的有效性 (Patel, Kumari, & Patel, 2012)。类似地,羟基喹啉衍生物的金属配合物已被研究其抗菌活性,为金属基药物和传感器的设计提供了见解 (Abuthahir 等,2014)。
环境和分析应用
喹啉-硫脲共轭物已用于环境和分析化学,特别是作为检测水生环境中重金属的传感器。一项关于使用喹啉-硫脲共轭物作为荧光探针的研究证明了其在水生植物中检测汞离子的潜力,显示出环境监测和保护的前景 (Feng 等,2013)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "ethylenediamine", "4-(trifluoromethyl)phenyl isothiocyanate" ], "Reaction": [ "Step 1: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine.", "Step 2: 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethylenediamine is then reacted with 4-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as triethylamine (TEA) to form the final product, 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Overall reaction: 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid + ethylenediamine + 4-(trifluoromethyl)phenyl isothiocyanate → 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea" ] } | |
CAS 编号 |
887898-02-4 |
产品名称 |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
分子式 |
C21H20F3N3OS |
分子量 |
419.47 |
IUPAC 名称 |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChI 键 |
SNJWQAZDXFRZOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)




